N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-benzoyl-1-benzyl-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18-12-11-17(14-23(18)13-15-7-3-1-4-8-15)20(26)22-21-19(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJFNEBADUCVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves a series of chemical reactions. One common synthetic route includes the reaction of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide with benzoyl chloride under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Acylation and Condensation Reactions
The hydrazide group (-CONHNH₂) in N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide undergoes acylation with reagents like acetyl chloride or benzoyl chloride, forming substituted hydrazides. For example:
This reaction is catalyzed by bases such as triethylamine and proceeds under mild conditions (25–60°C).
Condensation with aldehydes/ketones yields hydrazones, which are valuable intermediates for synthesizing heterocyclic compounds. For instance, reaction with 4-nitrobenzaldehyde produces a hydrazone derivative with enhanced electronic properties .
Oxidation and Reduction
The dihydropyridine ring is redox-active:
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Oxidation with agents like hydrogen peroxide or potassium permanganate converts the dihydropyridine ring into a pyridine derivative, altering electronic properties and biological activity.
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Reduction using sodium borohydride or catalytic hydrogenation saturates the ring, forming tetrahydropyridine analogs.
Nucleophilic Substitution
The benzyl group undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) under acidic conditions. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the benzyl attachment.
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the dihydropyridine ring can undergo ring-opening to form linear intermediates. Subsequent cyclization with thiourea or guanidine derivatives generates thiazole or pyrimidine hybrids.
Comparative Reactivity Data
The table below summarizes key reactions and their outcomes:
Mechanistic Insights
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Hydrazide Reactivity : The lone pair on the hydrazide nitrogen facilitates nucleophilic attacks, enabling bond formation with electrophiles like carbonyl compounds.
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Dihydropyridine Ring : The conjugated double-bond system stabilizes transition states during redox reactions, influencing reaction rates and selectivity.
Stability and Reaction Optimization
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pH Sensitivity : Reactions are optimal in mildly acidic conditions (pH 4–6) to prevent hydrolysis of the hydrazide bond.
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Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
Scientific Research Applications
Chemical Properties and Structure
N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide belongs to a class of compounds known as dihydropyridines. Its molecular formula is , and it exhibits a complex structure characterized by multiple functional groups that contribute to its reactivity and biological properties.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Investigations have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. This property makes it a candidate for further development as a chemotherapeutic agent .
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis .
Agricultural Applications
1. Pesticidal Activity
this compound has shown promise as a pesticide. Its efficacy against certain pests has been documented, making it a candidate for development as an environmentally friendly alternative to conventional pesticides .
2. Plant Growth Regulation
Research indicates that this compound may act as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices .
Material Science Applications
1. Polymer Chemistry
The unique structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced properties. These materials could find applications in coatings, adhesives, and other industrial products .
Case Studies
Mechanism of Action
The mechanism by which N’-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide and related compounds identified in the evidence:
Stability and Commercial Availability
- Availability : Several analogs (e.g., ’s 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carbohydrazide) are discontinued, limiting their practical use. The target compound’s commercial status is unclear but may depend on specialized synthesis.
Biological Activity
N'-Benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide (CAS Number: 1040662-23-4) is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antioxidant, anti-inflammatory, and antimicrobial activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 347.4 g/mol. The compound features a dihydropyridine core, which is known for its diverse pharmacological properties.
1. Antioxidant Activity
Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress.
Key Findings:
- Mechanism: The antioxidant activity is attributed to the ability of the compound to donate hydrogen atoms or electrons, thus neutralizing reactive oxygen species (ROS) .
- Comparative Studies: In comparative studies with other known antioxidants, this compound demonstrated a notable reduction in lipid peroxidation levels in various biological models .
2. Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Key Findings:
- Inhibition of COX Enzymes: Molecular docking studies have indicated that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Cell Culture Studies: In cell culture experiments, the compound significantly reduced the expression of inflammatory markers in response to stimuli such as lipopolysaccharides (LPS) .
3. Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial and fungal strains.
Key Findings:
- Broad-Spectrum Activity: The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
- Minimum Inhibitory Concentration (MIC): The MIC values indicate effective concentrations for inhibiting microbial growth, demonstrating its potential as an antimicrobial agent .
Case Studies
Several studies have highlighted the biological relevance of N'-benzoyl derivatives:
| Study | Focus | Results |
|---|---|---|
| Zilber et al. (2020) | Antioxidant Activity | Demonstrated significant radical scavenging ability compared to standard antioxidants. |
| Duburs et al. (2021) | Anti-inflammatory Effects | Showed inhibition of COX enzymes in vitro with reduced cytokine levels. |
| ResearchGate Study (2022) | Antimicrobial Properties | Exhibited effective inhibition against multiple bacterial strains with low MIC values. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide, and how can intermediates be optimized?
- Answer : A three-step synthesis route is recommended, starting with condensation of hydrazides (e.g., benzoyl hydrazide) with methyl coumalate derivatives. Key intermediates like dihydrazides can be stabilized as crystalline oxadiazolium salts, which bypass oxidative N-N bond formation and simplify purification . For example, refluxing benzoyl chloride with ethanol and carbohydrazide precursors yields stable intermediates . Optimize solvent choice (e.g., ethanol or toluene) and reaction time (5–12 hours) to enhance yield and purity.
Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of dihydropyridine-carbohydrazide derivatives?
- Answer : Use -NMR to verify benzyl proton signals (δ 4.5–5.5 ppm) and the absence of unreacted aldehyde protons. FT-IR should confirm C=O stretches (~1650–1700 cm) for both the pyridone and benzoyl moieties. Computational validation via Gaussian 09W can predict spectral data and cross-validate experimental results .
Q. What purity standards are critical for intermediates, and how are they assessed?
- Answer : Purity ≥95% is essential for reproducibility. Use HPLC with a C18 column (methanol/water mobile phase) and monitor at 254 nm. Impurities like unreacted hydrazides or byproducts (e.g., oxadiazoles) should be <2% . Crystallization from ethanol or acetonitrile is effective for isolating high-purity oxadiazolium salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
